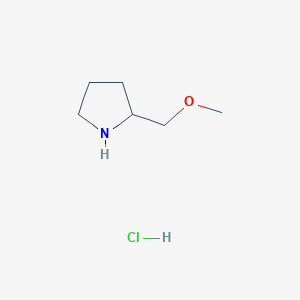
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Vue d'ensemble
Description
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a compound with the CAS Number: 1707376-93-9 . The IUPAC name of this compound is 2-(piperidin-3-yl)-1,3,4-oxadiazole hydrochloride . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride, involves various methods . One such method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a one-pot synthesis that uses CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include cyclization and nucleophilic alkylation . In addition, a one-pot synthesis method involves the generation of nitrile imine as an important intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include a melting point of 192-196°C .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been synthesized and studied for its potential in vitro antimicrobial activity. Research suggests that derivatives of 3-(1,3,4-oxadiazol-2-yl) can be effective against various microbial strains, indicating its usefulness in developing new antimicrobial agents .
Anticancer Evaluation
Another significant application is in anticancer research. The compound’s derivatives have been evaluated for their anticancer properties using assays like the MTT test, which measures the activity of mitochondrial enzymes in living cells .
Chemical and Biological Behavior
The chemical and biological behavior of novel oxadiazole derivatives, including 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride, has gained importance in recent decades. These studies encompass biological, medicinal, and agricultural applications .
Pharmacological Activity
A broad spectrum of pharmacological activities has been associated with 1,3,4-oxadiazole derivatives. They have been reviewed extensively for their synthetic methodologies and pharmacological potential over the past years .
Orientations Futures
The future directions for 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride and other 1,3,4-oxadiazole derivatives involve the development of new methods for obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture due to their wide range of biological activities .
Mécanisme D'action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. This suggests that the compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes , which could lead to changes in cellular processes. The specific interactions and resulting changes would depend on the particular targets of the compound.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and infection, among others .
Result of Action
Given the reported biological activities of oxadiazole derivatives, potential effects could include inhibition of cell growth and proliferation in cancer cells , reduction of inflammation , and inhibition of microbial growth .
Propriétés
IUPAC Name |
2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQDBLJOIIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)


![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)





